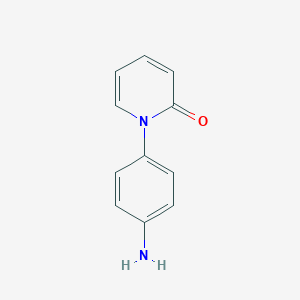

1-(4-Aminophenyl)-1H-pyridin-2-one

Overview

Description

1-(4-Aminophenyl)-1H-pyridin-2-one, also known as 4-AP, is an important synthetic compound used in a variety of scientific fields. It is a versatile molecule that can be used in organic synthesis, biochemistry, and materials science. 4-AP is a valuable tool for scientists and researchers due to its wide range of applications and its ability to be easily modified.

Scientific Research Applications

Photophysics and Intramolecular Interactions

1-(4-Aminophenyl)-1H-pyridin-2-one and its analogs, such as 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c), have been studied for their photophysical characteristics. These compounds display interesting properties like twisted intramolecular charge transfer (TICT) emissions in certain solvents, a phenomenon relevant for understanding solvent effects on molecular behavior. The competition between intramolecular charge transfer and excited state intramolecular proton transfer (ESIPT) processes is a key area of study. Such research has implications in fields like organic electronics and photonics, where understanding these interactions can lead to the development of better materials for devices like organic light-emitting diodes (OLEDs) or sensors (Behera, Karak, & Krishnamoorthy, 2015).

Synthesis of Quinolinecarboxylic Acids

This compound is also a significant intermediate in the synthesis of 1-alkyl-1,4-dihydro-4-oxo-7-pyridinyl-3-quinolinecarboxylic acids. These acids are important in medicinal chemistry for their antibacterial properties and are often used in creating antibiotics. The synthesis process involves complex reactions, demonstrating the compound's utility in creating medically relevant chemicals (Carabateas et al., 1984).

Creation of Complex Ligands

The compound is used in the creation of complex ligands, like the unsymmetrical 1,4-bis(2-aminophenyl)-7-(pyridin-2-ylmethyl)-1,4,7-triazacyclononane ligand. These ligands are integral in coordination chemistry and are used to form complexes with metals, which have applications ranging from catalysis to materials science. Understanding the structure and binding properties of these ligands is crucial for designing new materials and catalysts (Roger et al., 2014).

Bronchial Pneumonia Treatment

It has been studied for its applications in treating and nursing children with bronchial pneumonia. A derivative of this compound showed potential biological activity against bronchial pneumonia by influencing the release of certain cytokines and activation levels of NF-κB in respiratory tract epithelial cells. This highlights its potential role in developing new therapeutic strategies for respiratory illnesses (Ding & Zhong, 2022).

Structural and Spectroscopic Studies

The compound has been a subject of experimental and theoretical studies focusing on its structure and spectroscopic properties. Understanding its structural details and behavior under different conditions is essential for applications in materials science, especially in fields requiring precise molecular engineering (Ortiz et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with dna gyrase enzyme , which plays a crucial role in DNA replication and transcription. This interaction can lead to antimicrobial and antifungal activities .

Mode of Action

For instance, some compounds can cause membrane perturbation and intracellular changes due to their interaction with DNA .

Biochemical Pathways

It’s known that similar compounds can affect the degradation of the extracellular matrix, a process involving several proteolytic enzyme systems, including matrix metalloproteinases (mmps), serine proteinases, and cysteine proteinases .

Pharmacokinetics

It’s suggested that similar compounds may have properties that affect their oral bioavailability .

Result of Action

Similar compounds have been shown to have antimicrobial and antifungal activities, suggesting that they may inhibit the growth of certain microorganisms .

Action Environment

The action, efficacy, and stability of 1-(4-Aminophenyl)-1H-pyridin-2-one can be influenced by various environmental factors. For instance, similar compounds have been shown to be highly toxic and can cause injury or death upon physical contact or inhalation of fumes . The toxicity is derived from its action on circulating hemoglobin, rapidly converting it to methemoglobin, leading to hypoxia, coma, and death due to the inhibition of cellular respiration .

properties

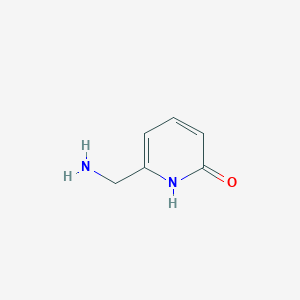

IUPAC Name |

1-(4-aminophenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFHLDJQBIZFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468175 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13143-47-0 | |

| Record name | 1-(4-AMINOPHENYL)-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

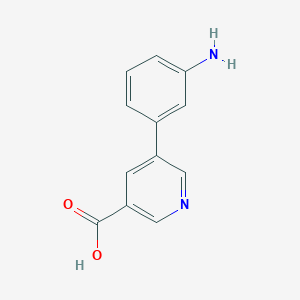

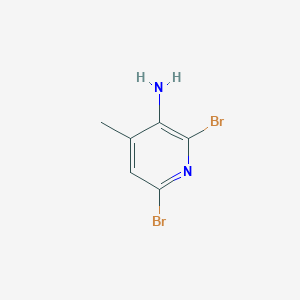

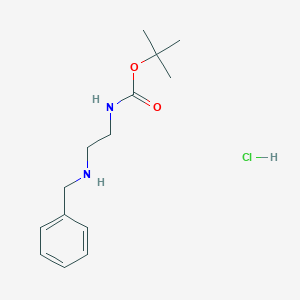

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)